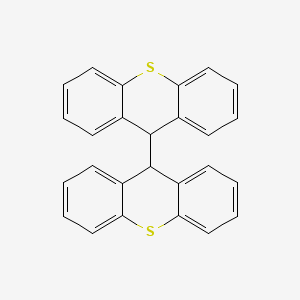
9H,9'H-9,9'-Bithioxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H,9’H-9,9’-Bithioxanthene is a chemical compound characterized by its unique structure, which includes two thioxanthene units connected through a central bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bithioxanthene typically involves the reaction of thioxanthene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the central bond between the two thioxanthene units. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 9H,9’H-9,9’-Bithioxanthene may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 9H,9’H-9,9’-Bithioxanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Thioxanthene sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated thioxanthenes.
Applications De Recherche Scientifique
9H,9’H-9,9’-Bithioxanthene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its aromatic properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism by which 9H,9’H-9,9’-Bithioxanthene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress pathways in cells.
Comparaison Avec Des Composés Similaires
Thioxanthene: A single-unit structure similar to one half of 9H,9’H-9,9’-Bithioxanthene.
Xanthene: Lacks the sulfur atoms present in thioxanthene and bithioxanthene.
Dibenzothiophene: Contains sulfur atoms but differs in the arrangement of the aromatic rings.
Uniqueness: 9H,9’H-9,9’-Bithioxanthene is unique due to its dual thioxanthene structure, which imparts distinct electronic and chemical properties.
Propriétés
Numéro CAS |
10496-86-3 |
|---|---|
Formule moléculaire |
C26H18S2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
9-(9H-thioxanthen-9-yl)-9H-thioxanthene |
InChI |
InChI=1S/C26H18S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
Clé InChI |
RFNRPJOXKCJDIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4C5=CC=CC=C5SC6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
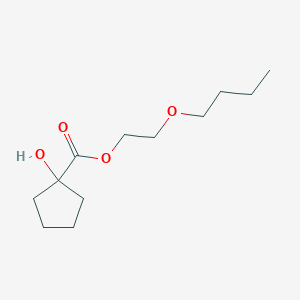
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

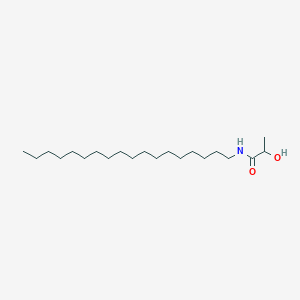
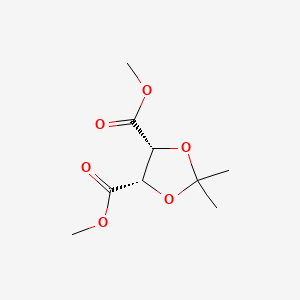
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
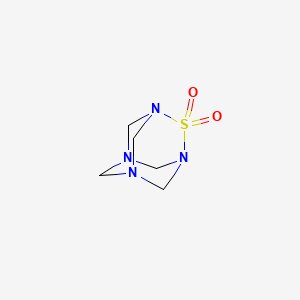
![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
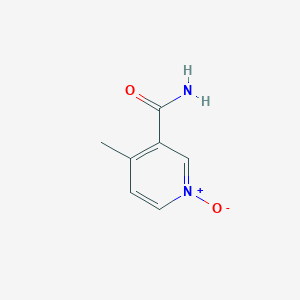
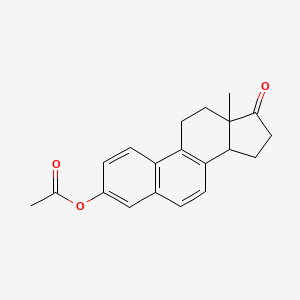
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
